molecular formula C9H14N4O2S B2553924 N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide CAS No. 1396800-86-4

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide

Cat. No.: B2553924
CAS No.: 1396800-86-4
M. Wt: 242.3
InChI Key: BVJZPRTVUCGFAK-UHFFFAOYSA-N
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Description

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide is a pyrimidine derivative featuring a pyrrolidine ring attached to the pyrimidine core and a methanesulfonamide functional group. Its structure combines a heterocyclic amine (pyrrolidine) with a sulfonamide moiety, which is often associated with bioactivity in medicinal chemistry, particularly in kinase inhibition and receptor modulation.

Properties

IUPAC Name

N-(2-pyrrolidin-1-ylpyrimidin-5-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2S/c1-16(14,15)12-8-6-10-9(11-7-8)13-4-2-3-5-13/h6-7,12H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJZPRTVUCGFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CN=C(N=C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide can be achieved through several methodsThis method often requires the use of organometallic catalysts and specific reaction conditions to ensure high yield and purity .

Another method involves the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of the compound in a single step. This approach is based on intramolecular cyclization reactions, which can be performed under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound has been shown to act as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor. It also inhibits various enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Pyrimidine Derivatives with Sulfonamide Substituents

(i) N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide
  • Structural Differences :
    • A brominated pyrimidine core with a morpholine substituent replaces the pyrrolidine group.
    • Additional methoxy and trimethylbenzenesulfonamide groups enhance steric bulk (MW ~580 g/mol vs. ~255 g/mol for the target compound).
  • Functional Implications: Bromine increases molecular weight and may influence halogen bonding with biological targets.
(ii) Patent Derivatives with Extended Substituents

Examples from include:

  • N-(2-(3-Cyano-6-(2-(piperidin-4-yliden)acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-5-yl)benzamide
  • N-(2-(3-Cyano-6-(2-(piperidin-4-yliden)acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-5-yl)-4-(dimethylamino)benzamide
  • Structural Differences: Incorporation of quinoline and tetrahydrofuran rings increases structural complexity (MW >500 g/mol). Piperidine and dimethylamino groups introduce varied basicity and solubility profiles compared to pyrrolidine.
  • Extended aromatic systems (quinoline) may improve π-π stacking in enzyme active sites but reduce metabolic stability .

Comparative Data Table

Parameter N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanesulfonamide N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide Patent Derivative (Example)
Molecular Weight ~255 g/mol ~580 g/mol >500 g/mol
Key Substituents Pyrrolidine, methanesulfonamide Morpholine, bromine, trimethylbenzenesulfonamide Piperidine, tetrahydrofuran
Solubility (Predicted) Moderate (logP ~1.5) Low (logP ~3.2 due to bromine/aryl groups) Variable (depends on substituents)
Bioactivity Kinase inhibition (hypothesized) Not reported; bulky groups may limit membrane permeability Kinase/protease inhibition (patent claims)

Research Findings and Mechanistic Insights

  • Target Compound : The pyrrolidine ring’s smaller size and higher basicity (pKa ~11) compared to morpholine (pKa ~7.4) may enhance interactions with acidic residues in enzyme active sites. Methanesulfonamide’s compact structure could favor entropic gains during binding .
  • Morpholine/Bromine Derivative : Bromine’s electronegativity may polarize the pyrimidine ring, altering binding kinetics. However, steric hindrance from trimethylbenzenesulfonamide could reduce bioavailability.
  • Patent Compounds: The tetrahydrofuran and piperidine groups likely improve solubility in polar solvents, while cyano groups may enable covalent modulation of targets like cysteine-containing kinases .

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